Quinoline, 4,6,8-trichloro-3,5,7-trimethyl-
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Overview
Description
Quinoline, 4,6,8-trichloro-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4,6,8-trichloro-3,5,7-trimethylquinoline, often involves classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions and microwave-assisted synthesis, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 4,6,8-trichloro-3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like hydroxyl, amino, or alkyl groups.
Scientific Research Applications
Quinoline, 4,6,8-trichloro-3,5,7-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 4,6,8-trichloro-3,5,7-trimethyl- involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in critical cellular functions, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Quinoline: The parent compound, less substituted and with different chemical properties.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness: Quinoline, 4,6,8-trichloro-3,5,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61563-54-0 |
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Molecular Formula |
C12H10Cl3N |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
4,6,8-trichloro-3,5,7-trimethylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-5-4-16-12-8(9(5)13)6(2)10(14)7(3)11(12)15/h4H,1-3H3 |
InChI Key |
HOGXYZGUCUFOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C(=C(C(=C2Cl)C)Cl)C |
Origin of Product |
United States |
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